molecular formula C9H12N2O B11737223 4-(Oxolan-2-yl)pyridin-2-amine

4-(Oxolan-2-yl)pyridin-2-amine

Cat. No.: B11737223
M. Wt: 164.20 g/mol
InChI Key: CTIMBQWZPALUJI-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)pyridin-2-amine is a pyridine derivative featuring a 2-aminopyridine core substituted at the 4-position with an oxolane (tetrahydrofuran) ring. This compound combines the aromatic and basic properties of pyridine with the oxygen-rich, conformationally constrained oxolane moiety, which may enhance solubility and influence binding interactions in biological systems.

Potential applications of this compound could span medicinal chemistry, as pyridin-2-amine derivatives are frequently explored for kinase inhibition (e.g., CK1δ, p38α) , anticancer activity , and antioxidant properties . The oxolane substituent may modulate pharmacokinetic properties such as metabolic stability and membrane permeability compared to other substituents.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(oxolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2,(H2,10,11)

InChI Key

CTIMBQWZPALUJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction. For example, 2-chloropyridine can react with oxolane in the presence of a base to form the desired product.

    Amination: The final step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through a Buchwald-Hartwig amination reaction, where the pyridine derivative is treated with an amine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 4-(Oxolan-2-yl)pyridin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further participate in various organic transformations.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases or catalysts.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Oxolan-2-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(Oxolan-2-yl)pyridin-2-amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Core Structure Substituents Molecular Formula Key Biological Activity Reference
4-(Oxolan-2-yl)pyridin-2-amine Pyridine Oxolane at C4 C₉H₁₂N₂O Not explicitly reported (inferred kinase/antioxidant potential)
4-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine Pyridine 3-Iodoindazole at C4 C₁₂H₁₀IN₅ Anticancer (indazole derivatives)
5-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine 4-Methoxyphenyl at C5 C₁₁H₁₁N₃O Kinase inhibition (structural analogue)
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine Pyrimidine Chlorine at C4, piperidine at N2 C₉H₁₄Cl₂N₄ Not explicitly reported (potential kinase target)
4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine Pyridine Fluorophenyl-imidazole at C4 C₁₆H₁₃FN₄S p38α MAP kinase inhibition
4-Ethenylpyridin-2-amine Pyridine Ethenyl at C4 C₇H₈N₂ Not reported (vinyl group for conjugation)

Key Comparative Insights

Core Heterocycle Differences
  • Pyridine vs. In contrast, pyridine derivatives like 4-(Oxolan-2-yl)pyridin-2-amine may prioritize lipophilicity and steric effects from substituents.
Substituent Effects
  • Oxolane vs. Aromatic Groups : The oxolane ring in 4-(Oxolan-2-yl)pyridin-2-amine introduces an oxygen atom and a saturated ring, likely improving aqueous solubility compared to purely aromatic substituents (e.g., 4-(4-fluorophenyl) derivatives in ) . However, this may reduce π-π stacking interactions critical for binding to hydrophobic kinase pockets.
  • Halogen vs. Alkyl/Aryl Groups : Chlorine or iodine substituents (e.g., in and ) enhance electronic effects and may improve binding to electrophilic regions in targets, whereas alkyl/aryl groups (e.g., ethenyl in ) prioritize steric bulk or conjugation pathways .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxolane group likely enhances solubility compared to chlorinated () or vinyl-substituted () analogues.
  • Metabolic Stability : Saturated rings like oxolane may reduce susceptibility to oxidative metabolism compared to vinyl or aromatic substituents .

Biological Activity

4-(Oxolan-2-yl)pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with an oxolane moiety, which may enhance its solubility and interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of 4-(Oxolan-2-yl)pyridin-2-amine, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Oxolan-2-yl)pyridin-2-amine is C₉H₁₁N₃O, with a molecular weight of approximately 165.20 g/mol. The presence of the oxolane group contributes to unique chemical properties that may influence its biological activity.

The biological activity of 4-(Oxolan-2-yl)pyridin-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby inhibiting enzymatic activity. Additionally, it can modulate signaling pathways by interacting with cell surface receptors, which can lead to various physiological effects.

Biological Activities

Research indicates that 4-(Oxolan-2-yl)pyridin-2-amine exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Antitumor Activity : Investigations have shown that the compound may possess anticancer properties, making it a candidate for further development in oncology.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Data Table: Biological Activity Overview

Activity Description Reference
AntimicrobialEffective against multiple bacterial strains
AntitumorPotential anticancer properties
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 4-(Oxolan-2-yl)pyridin-2-amine demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Antitumor Potential

In vitro assays were performed to evaluate the anticancer effects of 4-(Oxolan-2-yl)pyridin-2-amine on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Enzyme Inhibition Profile

Research focused on the inhibition of specific enzymes revealed that 4-(Oxolan-2-yl)pyridin-2-amine effectively inhibited dihydrofolate reductase (DHFR), a target in cancer therapy. The compound's IC50 values were determined through enzyme assays, providing insights into its potency as an inhibitor.

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